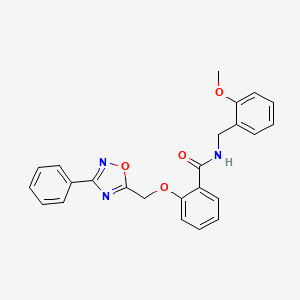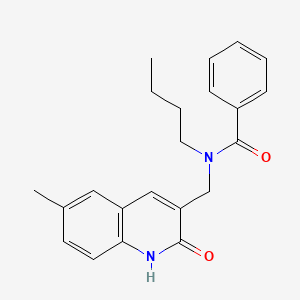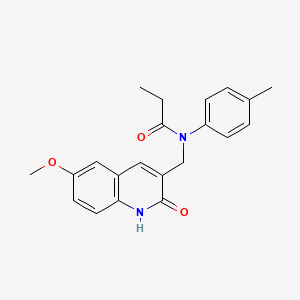
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for cancer cell survival.
Wirkmechanismus
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide targets the TCA cycle by inhibiting two critical enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for the production of ATP, which is required for cancer cell survival. By inhibiting these enzymes, 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide disrupts the TCA cycle, leading to a decrease in ATP production and induction of apoptosis.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis in cancer cells, leading to cell death. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has also been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its selective toxicity towards cancer cells, which makes it a promising candidate for combination therapy with other chemotherapy agents. However, one of the limitations of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide research. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection. Another direction is to optimize its formulation and delivery to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide in combination with other chemotherapy agents for various types of cancer.
Synthesemethoden
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with cyclopentanone to form 3-(trifluoromethyl)cyclopent-2-enone. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and induction of apoptosis. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been tested in various cancer cell lines and animal models, and has shown promising results in combination with other chemotherapy agents.
Eigenschaften
IUPAC Name |
N'-(cyclopentylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)9-4-3-7-11(8-9)18-12(21)13(22)20-19-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOSQSMOUTXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)


![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
